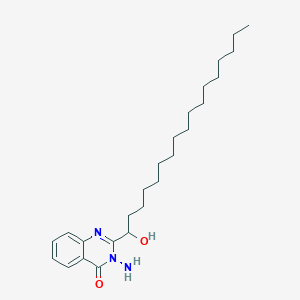

3-Amino-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one

Description

3-Amino-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a long-chain hydroxyheptadecyl substituent at position 2 of the quinazolin-4(3H)-one core. This compound belongs to a class of heterocyclic molecules renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and analgesic properties .

Properties

CAS No. |

917764-64-8 |

|---|---|

Molecular Formula |

C25H41N3O2 |

Molecular Weight |

415.6 g/mol |

IUPAC Name |

3-amino-2-(1-hydroxyheptadecyl)quinazolin-4-one |

InChI |

InChI=1S/C25H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(29)24-27-22-19-17-16-18-21(22)25(30)28(24)26/h16-19,23,29H,2-15,20,26H2,1H3 |

InChI Key |

OSALTJXIAIOCGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1N)O |

Origin of Product |

United States |

Biological Activity

3-Amino-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₈H₂₄N₄O

- Molecular Weight : 312.41 g/mol

- CAS Number : 54987-33-6

Biological Activities

Quinazolinone derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Quinazolinones have been reported to possess anticancer properties. For instance, studies have shown that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulatory proteins and apoptosis-related pathways .

- Antimicrobial Effects : Some quinazolinone derivatives demonstrate significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- Anti-inflammatory Properties : Certain studies indicate that quinazolinones can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Effects : Research has suggested that some quinazolinone derivatives may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease by preventing neuronal death and promoting cognitive function .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate amino acids or amines with substituted quinazolinones under controlled conditions.

- Green Chemistry Approaches : Recent advancements have focused on environmentally friendly synthesis methods using microwave irradiation and solvent-free conditions to enhance yield and reduce waste .

Case Studies

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of various quinazolinone derivatives, including this compound. The study found that these compounds effectively inhibited the proliferation of several cancer cell lines and induced apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : In another study, the antimicrobial activity of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .

Research Findings Summary Table

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. A study demonstrated that 3-Amino-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one showed inhibitory effects against a range of bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Quinazolinones are recognized for their anticancer properties. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays revealed that the compound could reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Therapeutic Uses

Cardiovascular Applications

The compound's structural characteristics suggest potential benefits in cardiovascular health. Research into similar quinazolinone derivatives has indicated their ability to modulate blood pressure and improve heart function by acting as selective inhibitors of certain enzymes involved in cardiovascular diseases .

Neurological Applications

Emerging studies have explored the neuroprotective effects of quinazolinones. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by reducing oxidative stress and inflammation in neuronal tissues .

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Physicochemical Properties

Key Observations :

Key Observations :

- Anticancer Potential: The hydroxyheptadecyl derivative’s long alkyl chain may facilitate passive diffusion across cell membranes, a trait shared with alkylated anticancer agents like alkylating chemotherapeutics .

- Aromatic vs. Aliphatic Substituents : Bromophenyl and trimethoxyphenyl derivatives exhibit strong antitumor activity due to aromatic stacking interactions with biological targets, whereas the hydroxyheptadecyl derivative’s activity likely depends on alkyl chain-mediated membrane disruption or protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.